1-(1-Adamantylacetyl)pyrrolidine
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Overview
Description
1-(1-Adamantylacetyl)pyrrolidine is a compound that combines the unique structural features of adamantane and pyrrolidine. Adamantane is a highly stable, diamondoid structure known for its rigidity and bulkiness, while pyrrolidine is a five-membered nitrogen-containing heterocycle. This combination results in a compound with interesting chemical and biological properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets . These include various enzymes and receptors involved in processes such as inflammation, bacterial and fungal growth, cancer progression, glucose regulation, and neurological function .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, leading to downstream effects such as reduced inflammation or slowed cancer cell growth .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to impact a wide range of biochemical pathways . For instance, some pyrrolidine alkaloids have been found to inhibit eukaryotic DNA polymerases, which play a crucial role in DNA replication and repair .
Pharmacokinetics
Pyrrolidine alkaloids, in general, are known to have diverse pharmacokinetic properties . Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different pyrrolidine alkaloids and can significantly impact their bioavailability and therapeutic potential .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity of pyrrolidine alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantylacetyl)pyrrolidine can be synthesized through the acylation of pyrrolidine with 1-adamantylacetic acid. The reaction typically involves the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as catalysts . The reaction proceeds under mild conditions, yielding the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned acylation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantylacetyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The adamantyl group can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of adamantyl ketones or carboxylic acids.
Reduction: Formation of adamantyl alcohols.
Substitution: Introduction of halogenated adamantyl derivatives.
Scientific Research Applications
1-(1-Adamantylacetyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and bulky structure
Comparison with Similar Compounds
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine ring but differ in their functional groups and biological activities.
Adamantyl derivatives: Compounds like 1-adamantylacetic acid and 1-adamantylamine share the adamantyl structure but differ in their attached functional groups and resulting properties.
Uniqueness: 1-(1-Adamantylacetyl)pyrrolidine is unique due to the combination of the adamantyl and pyrrolidine structures. This combination imparts distinct chemical stability, rigidity, and potential biological activities that are not observed in other similar compounds. The presence of both structures allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(1-adamantyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15(17-3-1-2-4-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBBNAUNRHBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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